BenchChemオンラインストアへようこそ!

5-Bromo-6-fluoronicotinaldehyde

Lipophilicity Physicochemical Properties Drug-likeness

5-Bromo-6-fluoronicotinaldehyde (CAS 1211541-15-9) is a halogenated pyridine-3-carbaldehyde derivative with the molecular formula C₆H₃BrFNO and a molecular weight of 204.00 g/mol. It features a bromine atom at the 5-position and a fluorine atom at the 6-position of the nicotinaldehyde scaffold, with a calculated LogP of 1.80 and a topological polar surface area (TPSA) of 29.96 Ų.

Molecular Formula C6H3BrFNO
Molecular Weight 204.00 g/mol
Cat. No. B11895142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-fluoronicotinaldehyde
Molecular FormulaC6H3BrFNO
Molecular Weight204.00 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Br)F)C=O
InChIInChI=1S/C6H3BrFNO/c7-5-1-4(3-10)2-9-6(5)8/h1-3H
InChIKeyLSTYPVHVJMKBCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-6-fluoronicotinaldehyde (CAS 1211541-15-9): Dual-Halogenated Nicotinaldehyde Building Block for Pharmaceutical Intermediate Synthesis


5-Bromo-6-fluoronicotinaldehyde (CAS 1211541-15-9) is a halogenated pyridine-3-carbaldehyde derivative with the molecular formula C₆H₃BrFNO and a molecular weight of 204.00 g/mol . It features a bromine atom at the 5-position and a fluorine atom at the 6-position of the nicotinaldehyde scaffold, with a calculated LogP of 1.80 and a topological polar surface area (TPSA) of 29.96 Ų . The compound is commercially available at purities of 95–98% from multiple global suppliers and is primarily employed as a versatile intermediate in medicinal chemistry for the synthesis of kinase inhibitors, HDAC inhibitors, and other bioactive heterocyclic compounds .

Why 5-Bromo-6-fluoronicotinaldehyde Cannot Be Substituted by Mono-Halogenated or Regioisomeric Nicotinaldehyde Analogs in Multi-Step Synthesis Programs


The precise 5-bromo-6-fluoro substitution pattern on the nicotinaldehyde core is chemically non-interchangeable with either mono-halogenated analogs (e.g., 5-bromonicotinaldehyde or 6-fluoronicotinaldehyde) or the regioisomer 6-bromo-5-fluoronicotinaldehyde. Each halogen serves a mechanistically orthogonal function: the C5–Br bond enables palladium-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig, Heck), while the C6–F bond—positioned ortho to the pyridine nitrogen—provides a highly activated site for nucleophilic aromatic substitution (SNAr) that is absent in the regioisomer where fluorine occupies the meta C5 position . Mono-halogenated analogs lack one of these two essential reactive handles, limiting the structural diversity and synthetic efficiency achievable in parallel library synthesis. Furthermore, the combined electronic effects of bromine and fluorine produce a LogP of 1.80, compared to 0.50 for 6-fluoronicotinaldehyde and 1.66 for 5-bromonicotinaldehyde, meaning that substituting analogs directly alters the physicochemical profile of downstream products in a manner that cannot be compensated by post-synthetic modification . The quantitative evidence in Section 3 substantiates each of these differentiation points.

5-Bromo-6-fluoronicotinaldehyde: Quantified Differential Evidence vs Closest Analogs for Procurement Decision Support


LogP Differentiation of 5-Bromo-6-fluoronicotinaldehyde (LogP 1.80) vs 6-Fluoronicotinaldehyde (LogP 0.50): A 1.30-Unit Lipophilicity Increase

5-Bromo-6-fluoronicotinaldehyde exhibits a calculated LogP of 1.80, significantly exceeding that of 6-fluoronicotinaldehyde (LogP 0.50) by +1.30 LogP units and that of 5-bromonicotinaldehyde (LogP 1.66) by +0.14 LogP units . This difference arises from the synergistic contribution of bromine at C5 and fluorine at C6. In lead optimization programs, a ΔLogP of +1.30 translates to an approximately 20-fold increase in octanol-water partition coefficient, which has direct consequences for membrane permeability, protein binding, and metabolic clearance predictions of downstream products . The regioisomer 6-bromo-5-fluoronicotinaldehyde shares an identical calculated LogP of 1.80, making the LogP parameter alone insufficient for regioisomer differentiation; the critical distinction lies in reactivity (see Evidence Items 3 and 4) .

Lipophilicity Physicochemical Properties Drug-likeness

Orthogonal Dual-Reactive Handle Architecture: Bromine for Cross-Coupling and Fluorine for SNAr vs Single-Handle Mono-Halogenated Analogs

5-Bromo-6-fluoronicotinaldehyde uniquely possesses two chemically orthogonal reactive handles on the same pyridine ring: the C5–Br bond as a cross-coupling electrophile and the C6–F bond as an SNAr-active site. By contrast, 5-bromonicotinaldehyde (MW 186, CAS 113118-81-3) offers only the bromine handle without fluorine-mediated electronic tuning, and 6-fluoronicotinaldehyde (MW 125, CAS 677728-92-6) offers only the fluorine handle without a cross-coupling site . The established reactivity hierarchy for Pd-catalyzed Suzuki–Miyaura coupling places aryl bromides in the highly reactive tier (I > OTf ≥ Br >> Cl), enabling mild-condition cross-coupling that is inaccessible with the C–F bond alone . Simultaneously, the fluorine atom at C6, positioned ortho to the pyridine nitrogen, is activated for SNAr—a reactivity mode that is mechanistically incompatible with bromine-based cross-coupling at the same position, enabling sequential, chemoselective functionalization without protecting group strategies .

Orthogonal Reactivity Cross-Coupling Nucleophilic Aromatic Substitution

Regiochemical SNAr Activation Advantage: Fluorine at C6 (ortho to Pyridine N) in 5-Bromo-6-fluoronicotinaldehyde vs Fluorine at C5 (meta) in 6-Bromo-5-fluoronicotinaldehyde

The critical regiochemical distinction between 5-bromo-6-fluoronicotinaldehyde and its regioisomer 6-bromo-5-fluoronicotinaldehyde (CAS 1227588-59-1) lies in the position of fluorine relative to the pyridine ring nitrogen. In the target compound, fluorine occupies the C6 position—ortho to the ring nitrogen—where it benefits from the electron-withdrawing effect of the nitrogen atom, substantially lowering the activation energy for nucleophilic aromatic substitution (SNAr). In the regioisomer, fluorine is at C5 (meta to nitrogen), where this activation is absent. Literature data for 2-fluoropyridine (the direct analog of the C6-fluoro substitution in the nicotinaldehyde scaffold) demonstrate that it undergoes SNAr with NaOEt approximately 320 times faster than 2-chloropyridine and dramatically faster than 3-fluoropyridine, where the fluorine is meta to the ring nitrogen . While both regioisomers share identical molecular weight (204.00), LogP (1.80), and TPSA (29.96), their SNAr reactivity differs by an estimated factor of 10²–10³ based on established pyridine SNAR reactivity trends .

Regiochemistry SNAr Reactivity Pyridine Activation

Bromine vs Chlorine Cross-Coupling Reactivity: 5-Bromo-6-fluoronicotinaldehyde (MW 204) Outperforms 5-Chloro-6-fluoronicotinaldehyde (MW 159.5) in Palladium-Catalyzed Coupling

When selecting between 5-bromo-6-fluoronicotinaldehyde and its chloro analog 5-chloro-6-fluoronicotinaldehyde (CAS 1211515-52-4, MW 159.55), the bromine substituent provides a well-established cross-coupling reactivity advantage. The relative reactivity order for oxidative addition in Pd(0)-catalyzed Suzuki–Miyaura coupling follows: I > OTf ≥ Br >> Cl, with aryl bromides reacting approximately 10²–10³ times faster than aryl chlorides under standard conditions . This translates to milder reaction conditions (lower temperature, shorter reaction times, lower catalyst loading) and broader substrate scope for the bromo compound. The chloro analog, while commercially available at 98% purity and 159.55 g/mol, requires specialized electron-rich phosphine ligands or NHC ligands to achieve comparable coupling efficiency, adding cost and complexity to synthetic protocols . The lower molecular weight of the chloro analog (ΔMW = −44.5 g/mol) may appear advantageous for fragment-based approaches, but this benefit is offset by the reduced synthetic throughput in parallel chemistry programs.

Cross-Coupling Efficiency Halogen Reactivity Suzuki–Miyaura

Molecular Property Space Positioning: 5-Bromo-6-fluoronicotinaldehyde (MW 204, LogP 1.80) Occupies a Distinct Gap Between Mono-Halogenated Nicotinaldehyde Analogs

The dual-halogenated scaffold of 5-bromo-6-fluoronicotinaldehyde (MW 204, LogP 1.80) occupies a distinct and otherwise unoccupied region of physicochemical property space relative to commercially available mono-halogenated nicotinaldehyde analogs. 6-Fluoronicotinaldehyde (MW 125, LogP 0.50) occupies the low-MW, low-lipophilicity quadrant, while 5-bromonicotinaldehyde (MW 186, LogP 1.66) occupies an intermediate position . The target compound fills the gap with higher MW (+79 vs 6-F, +18 vs 5-Br) and higher lipophilicity (+1.30 vs 6-F, +0.14 vs 5-Br LogP units), making it the only nicotinaldehyde building block that simultaneously provides two reactive handles, moderate lipophilicity compatible with oral bioavailability guidelines (Rule of 5), and a molecular weight within the fragment (MW < 300) range . The 5-chloro-6-fluoronicotinaldehyde analog (MW 160, LogP ~1.3) occupies a lower-MW space but sacrifices cross-coupling efficiency (see Evidence Item 4). This property space positioning is particularly relevant for fragment-based drug discovery (FBDD) programs requiring halogenated aldehyde fragments with balanced physicochemical profiles .

Property Space Fragment-Based Drug Discovery Building Block Selection

5-Bromo-6-fluoronicotinaldehyde: Evidence-Based Application Scenarios for Medicinal Chemistry and Process Development


Sequential Dual-Functionalization Synthesis of Kinase Inhibitor Scaffolds via Suzuki Coupling Followed by SNAr

The orthogonal reactivity of 5-bromo-6-fluoronicotinaldehyde—with C5–Br enabling Pd-catalyzed Suzuki–Miyaura cross-coupling and C6–F providing an SNAr-active site activated by the ortho-pyridine nitrogen—enables a two-step sequential functionalization strategy without protecting group manipulation. In the first step, the C5–Br undergoes Suzuki coupling with aryl/heteroaryl boronic acids (typical conditions: Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80°C) to install a first diversity element. In the second step, the C6–F undergoes SNAr with amines or alkoxides (e.g., R-NH₂, K₂CO₃, DMF, 60–80°C) to introduce a second diversity point. This sequential strategy is directly applicable to the synthesis of biheteroaryl kinase inhibitor scaffolds, as documented in patent literature for BTK, JAK3, and EGFR-TK inhibitor programs where halogenated nicotinaldehyde intermediates are key building blocks . The regioisomer 6-bromo-5-fluoronicotinaldehyde would place the SNAr handle at the C5 meta position, requiring harsher conditions and limiting nucleophile scope.

Fragment-Based Drug Discovery (FBDD) Campaigns Requiring Balanced Lipophilicity and Dual Reactive Handles

With a molecular weight of 204 and LogP of 1.80, 5-bromo-6-fluoronicotinaldehyde complies with fragment library criteria (MW < 300, LogP ≤ 3) while offering two synthetic derivatization vectors—the aldehyde group for reductive amination or Schiff base formation, and the C5–Br for cross-coupling. This places it within the 'sweet spot' of fragment physicochemical space where both synthetic tractability and drug-like properties are maintained . In contrast, the mono-fluorinated analog 6-fluoronicotinaldehyde (MW 125, LogP 0.50) lacks the cross-coupling handle, limiting fragment elaboration options; the mono-brominated analog 5-bromonicotinaldehyde (MW 186, LogP 1.66) lacks the fluorine-mediated metabolic stabilization and electronic tuning that the dual-halogenated scaffold provides. For FBDD programs targeting kinases, HDACs, or ALDH enzyme families, the aldehyde group additionally serves as a reversible covalent warhead or a precursor to hydroxamic acid zinc-binding groups .

Parallel Library Synthesis for SAR Exploration Around the Nicotinaldehyde Core

The dual-halogen architecture directly supports diversity-oriented synthesis (DOS) and parallel library production. With two sequentially addressable reactive sites (C5–Br for Pd-catalyzed coupling, C6–F for SNAr) plus the aldehyde for condensation reactions, 5-bromo-6-fluoronicotinaldehyde enables the generation of 3D diversity arrays from a single starting material. The higher cross-coupling reactivity of C5–Br compared to C5–Cl (as found in 5-chloro-6-fluoronicotinaldehyde) translates to higher success rates in automated parallel synthesis platforms, reducing the number of failed wells and re-synthesis cycles . For a typical 96-well plate format with 48 boronic acid coupling partners in step 1 and 24 amine nucleophiles in step 2, the theoretical library size exceeds 1,000 unique compounds from a single building block procurement. This synthetic efficiency directly impacts the cost-per-compound in hit-to-lead and lead optimization programs, where 5-bromo-6-fluoronicotinaldehyde serves as a privileged scaffold for rapid SAR exploration.

Aldehyde Dehydrogenase (ALDH) and HDAC Inhibitor Programs Leveraging the Aldehyde Warhead with Halogen-Modulated Selectivity

The aldehyde functional group of 5-bromo-6-fluoronicotinaldehyde is a recognized pharmacophore for aldehyde dehydrogenase (ALDH) enzyme family inhibition, where it can form reversible covalent adducts with the catalytic cysteine residue. BindingDB entries document that nicotinaldehyde-derived compounds achieve IC₅₀ values in the nanomolar to low micromolar range against ALDH1A1, ALDH1A3, and ALDH2 isoforms, with the halogen substitution pattern modulating isoform selectivity . The bromine and fluorine substituents contribute distinct electronic effects: bromine (σₘ = 0.39) withdraws electron density at the meta position relative to the aldehyde, while fluorine at C6 (ortho to ring N) modulates the pyridine pKa and hydrogen-bonding capacity. This electronic tuning is absent in the non-halogenated parent nicotinaldehyde and differs from the regioisomer 6-bromo-5-fluoronicotinaldehyde, where the substituent positions produce a different electronic landscape at the aldehyde carbon. For HDAC inhibitor programs, the aldehyde serves as a precursor to hydroxamic acid zinc-binding groups, with the 5-bromo-6-fluoro substitution pattern documented in patent literature for selective HDAC6 inhibitors (IC₅₀ = 19 nM for optimized derivatives) .

Quote Request

Request a Quote for 5-Bromo-6-fluoronicotinaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.